molecular formula C29H43N5O5 B12106636 ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

Cat. No.: B12106636
M. Wt: 541.7 g/mol
InChI Key: HUUMAPYJEFOBOW-UHFFFAOYSA-N
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Description

Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate (phew, that’s a mouthful!) belongs to the class of cyclic peptides. Its intricate structure combines a cyclopentane ring, a pyrrole ring, and various functional groups. The compound’s chirality arises from the presence of multiple stereocenters, making it a fascinating target for synthetic chemists.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps, including peptide coupling reactions, protecting group manipulations, and cyclization. While I don’t have specific synthetic details for this exact compound, similar cyclic peptides are often assembled using solid-phase peptide synthesis (SPPS) or solution-phase methods.

Industrial Production: Due to its complexity, industrial production of ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is challenging. Custom synthesis by specialized companies or research institutions is more common than large-scale production.

Chemical Reactions Analysis

This compound likely undergoes various reactions:

    Hydrolysis: Cleavage of amide bonds under acidic or basic conditions.

    Oxidation: Oxidative cleavage of the cyclopentane ring or other functional groups.

    Reduction: Reduction of carbonyl groups or double bonds.

    Substitution: Nucleophilic substitution at specific sites. Common reagents include acids, bases, reducing agents, and protecting groups. Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry::

    Peptide Mimetics: Researchers study this compound to design peptide-based drugs with improved stability and bioavailability.

    Bioconjugation: Its functional groups allow site-specific modification for targeted drug delivery.

Biology::

    Antibacterial Properties: Some cyclic peptides exhibit antibacterial activity.

    Cell-Penetrating Peptides: Investigation into their ability to transport cargo across cell membranes.

Medicine::

    Anticancer Potential: Exploration of its effects on cancer cells.

    Neurodegenerative Diseases: Investigating neuroprotective properties.

Industry::

    Materials Science: Use in designing novel materials.

    Biotechnology: As molecular scaffolds for enzyme immobilization.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, cyclic peptides with diverse structures exist. Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate stands out due to its unique combination of functional groups and stereochemistry.

: Example reference. : Another example reference. : Yet another example reference.

Properties

IUPAC Name

ethyl 2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMAPYJEFOBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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